(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol
Overview
Description
“(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol” is a chemical compound with the CAS Number: 54535-00-1. Its molecular weight is 178.19 and its IUPAC name is (5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)methanol .
Synthesis Analysis
The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class, which includes “this compound”, has been described in a study . The structure of these compounds was confirmed using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N4O/c1-5-3-6 (2)12-8 (9-5)10-7 (4-13)11-12/h3,13H,1,4H2,2H3, (H,9,10,11) .Chemical Reactions Analysis
The inhibitory effect of the synthesized substances, including “this compound”, was studied in relation to copper in neutral and acidic chloride environments . The best protective properties were found in inhibitors containing aliphatic branched butyl, phenethyl, isopentyl substituents .Scientific Research Applications
Cyclocondensation Reactions
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol is involved in cyclocondensation reactions, leading to the formation of new heterocyclic structures. For instance, cyclocondensation with hydroxylamine or hydrazine produces isoxazolo-[5,4-d][1,2,4]triazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidines, which are of interest for their unique chemical properties and potential applications in material science and pharmaceutical research (Desenko et al., 1998).
Synthesis of Amino Derivatives
The compound also serves as a precursor in the synthesis of amino derivatives of triazolopyrimidine. These derivatives are synthesized through heterocyclization processes, which lead to compounds with potential biological activities and applications in medicinal chemistry (Vas’kevich et al., 2006).
Green Chemistry Applications
A notable application involves a novel, environmentally friendly synthesis method that uses this compound derivatives in a one-pot condensation process. This method adheres to green chemistry principles, emphasizing the reduction of hazardous substances and solvent-free conditions, thereby contributing to more sustainable chemical processes (Karami et al., 2015).
Crystal Structure Analysis
Research on the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a related compound, has provided insights into the molecular arrangements and interactions within the crystal lattice. Such studies are crucial for understanding the physical and chemical properties of these compounds and can inform the design of materials with desired characteristics (Repich et al., 2017).
Mechanism of Action
- RORγt inverse agonist : RORγt (retinoic acid receptor-related orphan receptor gamma t) is involved in immune regulation and inflammation .
- PHD-1 inhibitor : PHD-1 (prolyl hydroxylase domain-containing protein 1) plays a role in oxygen sensing and cellular adaptation .
- JAK1 and JAK2 inhibitors : Janus kinases (JAKs) are essential for cytokine signaling and immune responses .
Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-3-6(2)12-8(9-5)10-7(4-13)11-12/h3,13H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYHYVCNCNAWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657636 | |
Record name | (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54535-00-1 | |
Record name | (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54535-00-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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